ZnCl2-TMEDA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

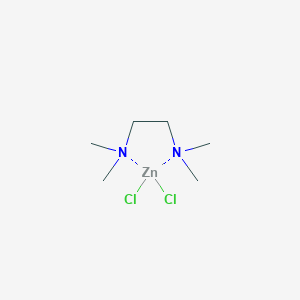

dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHCCWCYFYMBQX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.Cl[Zn]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination complex Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), commonly abbreviated as ZnCl2-TMEDA, is a versatile and valuable reagent in modern chemistry. TMEDA, a bidentate ligand, chelates to the zinc(II) ion, forming a stable, crystalline, and air-stable solid.[1] This complexation renders zinc chloride, a Lewis acid, soluble in a variety of organic solvents, which is a significant advantage over the often poorly soluble anhydrous ZnCl2.[2] Its stability and enhanced solubility make it a widely used precursor and catalyst in numerous organic transformations, including cross-coupling reactions.[3] For professionals in drug development, understanding the synthesis and properties of such organometallic precursors is crucial, as zinc complexes themselves are explored for various therapeutic applications, including as anticancer agents.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and applications of the this compound complex.

Synthesis of this compound Complex

The synthesis of the this compound complex is a straightforward procedure involving the direct reaction of anhydrous zinc chloride with N,N,N',N'-tetramethylethylenediamine. The complex is sparingly soluble in water and can be readily isolated as white crystals.[6]

Experimental Protocol

A representative procedure for the synthesis is as follows[6]:

-

Preparation of Zinc Chloride Solution : Prepare a saturated solution of anhydrous zinc chloride (ZnCl2) in tetrahydrofuran (B95107) (THF). Anhydrous conditions are crucial, so ensure all glassware is oven-dried and the solvent is dry.[7]

-

Complexation : To the saturated ZnCl2-THF solution, add one molar equivalent of N,N,N',N'-tetramethylethylenediamine (TMEDA) dropwise while stirring.

-

Crystallization : Allow the mixture to stand for several hours at room temperature. The this compound complex will crystallize out of the solution.

-

Isolation and Purification : Collect the crude crystals by filtration. The white, needle-like crystals can be further purified by recrystallization from fresh THF to yield the final product.[6]

Caption: Workflow for the synthesis of the this compound complex.

Characterization and Physical Properties

The this compound complex has been thoroughly characterized using various analytical techniques. Its physical and chemical properties are well-documented, making it a reliable reagent.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆Cl₂N₂Zn | [3][8][9] |

| Molecular Weight | 252.50 g/mol | [8][10] |

| Appearance | White to off-white powder or crystals | [3][11] |

| Melting Point | 176-179 °C | [3][6][10] |

| Purity (Assay) | ≥ 98% | [3][10] |

| Coordination Geometry | Distorted Tetrahedral | [4] |

| Elemental Analysis (Calc.) | C, 28.54%; H, 6.39%; N, 11.09% | [6] |

| Elemental Analysis (Found) | C, 28.78%; H, 6.37%; N, 11.15% | [6] |

Spectroscopic and Structural Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectral data for the complex is available, which can be used to confirm the presence and integrity of the TMEDA ligand coordinated to the zinc center.[8]

-

X-ray Crystallography : Single-crystal X-ray analysis has been used to determine the molecular structure of related complexes, confirming a distorted tetrahedral geometry around the zinc atom, which is coordinated to two chloride ions and the two nitrogen atoms of the bidentate TMEDA ligand.[4]

Applications in Organic Synthesis and Drug Development

The primary utility of the this compound complex is as a convenient source of soluble ZnCl2 for in-situ preparation of organozinc reagents, which are key intermediates in various C-C bond-forming reactions.[1]

Role in Negishi Cross-Coupling

A prominent application is in the Negishi cross-coupling reaction. The process typically involves the transmetalation of an organolithium or Grignard reagent with this compound to form a more stable and less reactive organozinc species, which then undergoes palladium-catalyzed cross-coupling with an organic halide.[12]

Experimental Protocol: Representative Negishi Coupling

The following is a generalized workflow for a Negishi coupling reaction using the this compound complex[11][12]:

-

Lithiation : An aryl or heteroaryl substrate is dissolved in a dry solvent like THF and cooled to -78 °C. An organolithium reagent (e.g., n-BuLi) is added slowly to generate the corresponding lithiated species.

-

Transmetalation : The this compound complex is added to the reaction mixture. The temperature is raised to 0 °C and the mixture is stirred for approximately 1 hour to allow for the formation of the organozinc reagent.

-

Cross-Coupling : A palladium catalyst (e.g., PdCl2) and a ligand (e.g., dppf) are added, followed by the organic halide coupling partner.

-

Reaction : The mixture is heated (e.g., to 60 °C) for an extended period (e.g., 48 hours) until the reaction is complete.

-

Workup and Purification : The reaction is quenched with water, filtered, and extracted with an organic solvent. The final product is purified using techniques such as flash chromatography.

Caption: Generalized workflow for a Negishi cross-coupling reaction.

Relevance in Drug Development

Transition metal complexes, including those of zinc, are of significant interest in medicinal chemistry. The unique electronic and stereochemical properties of metal complexes allow them to interact with biomolecules through mechanisms distinct from traditional organic molecules.[13] Zinc complexes have been investigated for their anticancer properties, with some demonstrating cytotoxicity against cancer cell lines like HeLa.[5][14] The this compound complex serves as a fundamental building block for synthesizing more elaborate zinc-containing compounds that could be evaluated as potential therapeutic agents.[4]

Safety and Handling

The this compound complex is classified as a corrosive substance. It is known to cause severe skin burns and serious eye damage.[8][10]

-

GHS Hazard Codes : H314 (Causes severe skin burns and eye damage)[10]

-

Precautions : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid breathing dust.

-

Storage : Store locked up in a dry, well-ventilated place.[11]

Conclusion

The this compound complex is a highly practical and versatile reagent. Its simple, high-yielding synthesis and enhanced solubility and stability make it a superior alternative to anhydrous zinc chloride in many applications. For researchers in organic synthesis and drug discovery, this complex provides a reliable route to organozinc intermediates for constructing complex molecular architectures. Its role as a precursor for novel zinc-based therapeutic agents further underscores its importance in the broader scientific community. A thorough understanding of its properties and safe handling is essential for its effective utilization in the laboratory.

References

- 1. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 2. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, characterization, and biological applications of zinc(ii) complexes of the methylthiosalicylate ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C6H16Cl2N2Zn | CID 5147992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | C6H16Cl2N2Zn | CID 6096193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dichloro(N,N,N ,N -tetramethylethylenediamine)zinc 98 28308-00-1 [sigmaaldrich.com]

- 11. Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) | 28308-00-1 | TCI AMERICA [tcichemicals.com]

- 12. rsc.org [rsc.org]

- 13. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Complex of Zinc (II) Dichloroethylenediamine: Synthesis, Characterization, In-silico, and In-vitro Evaluation against Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) (ZnCl2-TMEDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), commonly referred to as ZnCl2-TMEDA. This coordination complex, formed between zinc chloride (ZnCl2) and the bidentate ligand N,N,N',N'-tetramethylethylenediamine (TMEDA), has garnered significant interest in various chemical and biological research fields. This document consolidates available data on its synthesis, spectroscopic and thermal properties, and solubility. Furthermore, it explores its emerging role in drug development, summarizing its known antibacterial and anticancer activities and discussing potential mechanisms of action. This guide is intended to be a valuable resource for researchers and professionals utilizing or investigating this compound in their work.

Introduction

Zinc is an essential trace element involved in numerous physiological and biochemical processes.[1] Its coordination complexes are of great interest in medicinal chemistry due to their potential therapeutic applications. The complex of zinc chloride with N,N,N',N'-tetramethylethylenediamine (this compound) is a stable, crystalline solid that is readily synthesized and handled.[2] Its utility has been demonstrated in organic synthesis as a catalyst and reagent. More recently, the biological activities of zinc complexes have become a focus of research, with studies indicating potential for development as antibacterial and anticancer agents.[1][3][4] This guide aims to provide a detailed compilation of the known physical and chemical properties of this compound and to review the current understanding of its biological activities and potential applications in drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C6H16Cl2N2Zn | [5][6] |

| Molecular Weight | 252.50 g/mol | [5] |

| Appearance | White to almost white powder or crystals | [5][7] |

| Melting Point | 176-179 °C | [5][7] |

| CAS Number | 28308-00-1 | [5][6] |

Solubility

Spectroscopic Data

Detailed FTIR spectral data with peak assignments for this compound is not extensively reported. However, the coordination of TMEDA to the zinc center is expected to cause shifts in the vibrational frequencies of the C-N and N-H bonds of the TMEDA ligand compared to the free ligand. The Zn-Cl stretching frequency in zinc chloride is observed around 511 cm⁻¹.[8] In the complex, the Zn-Cl and Zn-N stretching vibrations would be expected in the far-infrared region.

The 1H and 13C NMR spectra of this compound provide characteristic signals for the TMEDA ligand coordinated to the zinc center.

| 1H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.7 | s | -CH2- | |

| ~2.5 | s | -N(CH3)2 |

| 13C NMR | Chemical Shift (ppm) | Assignment |

| ~57 | -CH2- | |

| ~46 | -N(CH3)2 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Thermal Analysis

Specific TGA and DSC data for the this compound complex are not widely available. However, thermal analysis of the parent compound, zinc chloride, shows a two-step thermal degradation process with a major weight loss occurring between 309.30–564°C.[8] The DSC thermogram of ZnCl2 exhibits an endothermic peak corresponding to its melting point and an exothermic peak related to decomposition.[8] It is expected that the this compound complex would exhibit a different thermal profile, with the initial weight loss likely corresponding to the loss of the TMEDA ligand.

Experimental Protocols

Synthesis of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II)

A detailed experimental procedure for the synthesis of this compound is described by Kjonaas and Hoffer. The general principle involves the direct reaction of anhydrous zinc chloride with N,N,N',N'-tetramethylethylenediamine in an appropriate solvent.

Workflow for the Synthesis of this compound

References

- 1. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Complex of Zinc (II) Dichloroethylenediamine: Synthesis, Characterization, In-silico, and In-vitro Evaluation against Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study | MDPI [mdpi.com]

- 4. A novel zinc complex with antibacterial and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H16Cl2N2Zn | CID 5147992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DICHLORO(N,N,N',N'-TETRAMETHYLETHYLENEDIAMINE)ZINC Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity and Catalytic Activity of ZnCl2-TMEDA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, Lewis acidic properties, and catalytic applications of the zinc chloride-tetramethylethylenediamine (ZnCl2-TMEDA) complex. This air-stable and easily handled reagent has found considerable utility in organic synthesis, particularly as a precursor to organozinc reagents for cross-coupling reactions. This document consolidates key experimental protocols, quantitative data on catalytic performance, and mechanistic insights to serve as a valuable resource for professionals in the field of chemistry and drug development.

Introduction to this compound

The adduct formed between zinc chloride (ZnCl2), a versatile Lewis acid, and N,N,N',N'-tetramethylethylenediamine (TMEDA), a bidentate chelating ligand, results in a stable, crystalline solid. This complex offers several advantages over anhydrous zinc chloride, which is notoriously hygroscopic and can be difficult to handle. The coordination of TMEDA to the zinc center modulates its Lewis acidity and enhances its solubility in organic solvents, making it a convenient reagent for a variety of chemical transformations.

Synthesis and Physicochemical Properties

The this compound complex is a white to off-white crystalline solid that is stable in air, making it a more user-friendly alternative to anhydrous zinc chloride.

| Property | Value | Reference |

| Molecular Formula | C6H16Cl2N2Zn | [1] |

| Molecular Weight | 252.49 g/mol | [2] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 176-179 °C | [2] |

| CAS Number | 28308-00-1 | [1] |

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the procedure reported by Kjonaas and Hoffer and is frequently cited in the literature for the preparation of the this compound complex.

Materials:

-

Anhydrous Zinc Chloride (ZnCl2)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (B95107) (THF)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of N,N,N',N'-tetramethylethylenediamine (1 equivalent) in anhydrous tetrahydrofuran is prepared.

-

To this solution, a solution of anhydrous zinc chloride (1 equivalent) in anhydrous THF is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for a specified period (typically 1-2 hours) during which a white precipitate of the this compound complex forms.

-

The precipitate is collected by filtration, washed with a small amount of cold, anhydrous THF to remove any unreacted starting materials, and then dried under vacuum to yield the pure this compound complex.

Note: The hygroscopic nature of zinc chloride necessitates the use of anhydrous solvents and an inert atmosphere to prevent the formation of hydrated zinc species.

Lewis Acidity of this compound

The Lewis acidity of a compound is a measure of its ability to accept an electron pair. For metal complexes, this property is crucial for their catalytic activity, as it governs their interaction with substrates. The Lewis acidity of the zinc center in ZnCl2 is tempered by the coordination of the electron-donating TMEDA ligand.

While dialkylzinc compounds are generally considered weak Lewis acids, the presence of electronegative chloride atoms in ZnCl2 enhances its Lewis acidic character.[4] The formation of the TMEDA adduct creates a more sterically hindered and electronically richer zinc center compared to unsolvated ZnCl2.

To date, a comprehensive quantitative evaluation of the Lewis acidity of the isolated this compound complex using standard experimental methods like the Gutmann-Beckett method (which determines the Acceptor Number, AN) or theoretical calculations of the Fluoride Ion Affinity (FIA) has not been extensively reported in the literature. However, DFT calculations on related zinc complexes can provide insights. The coordination of amine ligands to a zinc center generally leads to a decrease in its Lewis acidity due to the donation of electron density from the nitrogen atoms to the zinc ion.

Catalytic Activity of this compound

The primary application of this compound in catalysis is as a precursor for the in situ generation of organozinc reagents, which are subsequently used in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. The complex itself is not typically the active catalyst but serves as a convenient and stable source of zinc for transmetalation.

Role in Negishi Cross-Coupling Reactions

The Negishi coupling is a powerful carbon-carbon bond-forming reaction between an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. The use of this compound facilitates the preparation of the organozinc species from organolithium or Grignard reagents. The TMEDA ligand is thought to play a crucial role in stabilizing the resulting organozinc intermediates.[5]

Below is a table summarizing the use of this compound in representative Negishi cross-coupling reactions, demonstrating its utility in generating the necessary organozinc nucleophile.

| Aryl/Vinyl Halide | Organometallic Precursor | Pd Catalyst (mol%) | Reaction Conditions | Product | Yield (%) | Reference |

| 2,6-dichloropyridine | n-BuLi / 3,4-ethylenedioxythiophene | PdCl2 (2), dppf (2) | THF, 0 °C to 60 °C, 48 h | 2-chloro-6-(3,4-ethylenedioxy-2-thienyl)pyridine | 75 | [5] |

| 2-chloro-6-(3,4-ethylenedioxy-2-thienyl)pyridine | n-BuLi / 3,4-ethylenedioxythiophene | PdCl2 (2), dppf (2) | THF, 0 °C to 60 °C, 48 h | 2,6-bis(3,4-ethylenedioxy-2-thienyl)pyridine | - | [5] |

| Aryl Halides | 1,1-difluoroethylene / s-BuLi | [Pd2(dba)3] (2.5), P(2-furyl)3 (10) | rt, 4 h | β,β-Difluorostyrenes | up to 95 | [6] |

Experimental Protocol: A Representative Negishi Coupling using this compound

The following is a generalized procedure for a Negishi cross-coupling reaction involving the in situ formation of an organozinc reagent using this compound.

Materials:

-

Aryl or Vinyl Halide (e.g., 2,6-dichloropyridine)

-

Organolithium or Grignard Reagent (e.g., n-BuLi)

-

Substrate for lithiation/metalation (e.g., 3,4-ethylenedioxythiophene)

-

This compound complex

-

Palladium Catalyst (e.g., PdCl2(dppf))

-

Anhydrous THF

Procedure:

-

Under an inert atmosphere, a solution of the substrate to be functionalized (e.g., 3,4-ethylenedioxythiophene, 1.0 equiv.) in anhydrous THF is cooled to -78 °C.

-

The organolithium reagent (e.g., n-BuLi, 1.0 equiv.) is added dropwise, and the mixture is stirred for a specified time to allow for lithiation.

-

A solution or suspension of the this compound complex (1.0 equiv.) in anhydrous THF is then added to the reaction mixture.

-

The reaction is allowed to warm to a specified temperature (e.g., 0 °C or room temperature) and stirred to ensure complete transmetalation to the organozinc species.

-

The aryl or vinyl halide (1.0 equiv.) and the palladium catalyst (e.g., PdCl2(dppf), 1-5 mol%) are then added to the reaction mixture.

-

The reaction is heated to a specified temperature (e.g., 60-80 °C) and monitored by TLC or GC-MS until completion.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride or water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.

Mechanistic Considerations and Visualizations

The this compound complex serves as a precursor to the active organozinc species in the Negishi coupling. The generally accepted catalytic cycle for a palladium-catalyzed Negishi reaction is depicted below.

Caption: Generalized catalytic cycle of the Negishi cross-coupling reaction.

In the context of using this compound, the "R2-ZnCl" species is generated in situ. The workflow for this process can be visualized as follows:

Caption: Workflow for the in situ generation of the organozinc reagent from this compound.

The TMEDA ligand is believed to remain coordinated to the zinc center during the transmetalation step, although it may dissociate or be displaced by other ligands present in the reaction mixture. The chelation of TMEDA to zinc can prevent the aggregation of organozinc species and maintain their reactivity.

Spectroscopic Characterization

The structure and purity of the this compound complex can be confirmed by various spectroscopic techniques.

NMR Spectroscopy

The 1H and 13C NMR spectra of this compound provide characteristic signals for the methyl and methylene (B1212753) protons and carbons of the TMEDA ligand.

1H NMR (CDCl3):

-

A singlet corresponding to the twelve methyl protons (-N(CH3)2).

-

A singlet corresponding to the four methylene protons (-CH2-CH2-).

13C NMR (CDCl3):

-

A signal for the methyl carbons.

-

A signal for the methylene carbons.

The exact chemical shifts can vary slightly depending on the solvent and the purity of the sample.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic C-H stretching and bending vibrations for the methyl and methylene groups of the TMEDA ligand. The coordination to zinc may cause slight shifts in the positions of these bands compared to free TMEDA. Additionally, vibrations corresponding to the Zn-N and Zn-Cl bonds would be expected in the far-IR region.

Conclusion

The this compound complex is a valuable reagent in organic synthesis, offering a stable and convenient source of zinc for the preparation of organozinc reagents. Its primary utility lies in facilitating Negishi cross-coupling reactions, a cornerstone of modern synthetic chemistry for the construction of complex molecules, including pharmaceutical intermediates. While a detailed quantitative understanding of its Lewis acidity is still an area for further investigation, its practical benefits in terms of handling and reactivity are well-established. This guide provides researchers and drug development professionals with the essential information to effectively utilize this important synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Evidence for the Role of Tetramethylethylenediamine in Aqueous Negishi Cross-Coupling: Synthesis of Nonproteinogenic Phenylalanine Derivatives on Water | Dutch Institute for Fundamental Energy Research [differ.nl]

- 6. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]

An In-depth Technical Guide to the Molecular Structure and Bonding in Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of the coordination complex dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), commonly abbreviated as ZnCl₂-TMEDA. This air-stable complex is a valuable reagent in organic synthesis and serves as a model for understanding the coordination chemistry of zinc. This document summarizes its structural parameters derived from single-crystal X-ray diffraction and presents available spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate its application in research and development.

Introduction

Zinc(II) complexes play crucial roles in a myriad of chemical and biological processes, ranging from catalysis in organic synthesis to the active sites of metalloenzymes. The coordination complex formed between zinc chloride (ZnCl₂) and the bidentate ligand N,N,N',N'-tetramethylethylenediamine (TMEDA) is a well-characterized, stable solid. Its defined structure and reactivity make it an important precursor and reagent in various chemical transformations, including Negishi coupling reactions. Understanding the precise molecular geometry and the nature of the coordinate bonds within this complex is fundamental to elucidating its reactivity and designing new applications. This guide consolidates the key structural and spectroscopic features of ZnCl₂-TMEDA, offering a detailed reference for researchers in chemistry and drug development.

Molecular Structure and Bonding

The molecular structure of ZnCl₂-TMEDA has been unequivocally determined by single-crystal X-ray diffraction. The complex crystallizes in the monoclinic space group P2₁/c. In the solid state, the complex exists as discrete, monomeric molecules.

The central zinc(II) ion is coordinated by the two nitrogen atoms of the TMEDA ligand and two chloride ions, resulting in a four-coordinate geometry. The coordination environment around the zinc atom is best described as a distorted tetrahedron . The bidentate TMEDA ligand forms a five-membered chelate ring with the zinc center.

The primary bonding interactions are the coordinate covalent bonds between the Lewis acidic zinc(II) center and the lone pairs of electrons on the nitrogen atoms of the TMEDA ligand and the chloride ions. The Zn-N and Zn-Cl bond lengths are consistent with typical values for tetrahedral zinc(II) complexes.

Data Presentation: Structural Parameters

The following table summarizes the key bond lengths and angles for the ZnCl₂-TMEDA complex as determined by single-crystal X-ray crystallography.

| Parameter | Value |

| Bond Lengths (Å) | |

| Zn-Cl(1) | 2.223 (1) |

| Zn-Cl(2) | 2.210 (1) |

| Zn-N(1) | 2.110 (3) |

| Zn-N(2) | 2.113 (3) |

| N(1)-C(1) | 1.479 (5) |

| C(1)-C(2) | 1.517 (6) |

| N(2)-C(2) | 1.474 (5) |

| Bond Angles (°) | |

| Cl(1)-Zn-Cl(2) | 116.8 (1) |

| N(1)-Zn-N(2) | 83.2 (1) |

| Cl(1)-Zn-N(1) | 107.5 (1) |

| Cl(1)-Zn-N(2) | 110.1 (1) |

| Cl(2)-Zn-N(1) | 116.2 (1) |

| Cl(2)-Zn-N(2) | 115.1 (1) |

Spectroscopic Data

Spectroscopic techniques provide further insight into the bonding and structure of the ZnCl₂-TMEDA complex.

2.2.1. Infrared (IR) Spectroscopy

The coordination of TMEDA to the zinc center results in shifts in the vibrational frequencies of the ligand. The table below lists notable peaks from the ATR-IR spectrum.

| Wavenumber (cm⁻¹) | Tentative Assignment |

| 2970-2850 | C-H stretching |

| 1470 | CH₂ scissoring |

| 1290 | CH₃ rocking |

| 1040 | C-N stretching |

| 950 | CH₃ rocking |

| ~500 | Zn-N stretching |

| ~300 | Zn-Cl stretching |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in CDCl₃ confirms the presence of the TMEDA ligand and provides information about its symmetry in the complex.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.6 | singlet | -N(CH₃)₂ | |

| ~2.8 | singlet | -CH₂-CH₂- |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~46.5 | -N(CH₃)₂ | |

| ~56.0 | -CH₂-CH₂- |

Experimental Protocols

Synthesis of ZnCl₂-TMEDA

This protocol is adapted from the literature and provides a straightforward method for the preparation of the complex.

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Schlenk flask and standard Schlenk line or glovebox techniques

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous ZnCl₂ in a minimal amount of anhydrous THF with stirring. Note: The dissolution can be exothermic.

-

To the stirred solution of ZnCl₂, add one equivalent of TMEDA dropwise.

-

A white precipitate will form upon addition of the TMEDA.

-

Continue stirring the suspension at room temperature for approximately 1-2 hours to ensure complete reaction.

-

The white solid can be isolated by filtration, washed with anhydrous hexane, and dried under vacuum.

-

For crystallization, the crude product can be dissolved in a minimal amount of hot THF and allowed to cool slowly, or crystals can be grown by slow evaporation of a saturated solution.

Single-Crystal X-ray Diffraction

The following is a general outline of the experimental procedure for obtaining the crystal structure of ZnCl₂-TMEDA.

Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of ZnCl₂-TMEDA in a suitable solvent such as THF or dichloromethane.

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, typically at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

Structure Solution and Refinement:

-

The collected diffraction data are processed (integrated and scaled).

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Mandatory Visualizations

Caption: Molecular structure and key bond lengths of ZnCl₂-TMEDA.

Caption: Experimental workflow for synthesis and characterization.

Spectroscopic Analysis of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the coordination complex Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), commonly known as ZnCl₂-TMEDA. This complex is a stable and versatile reagent frequently utilized in organic synthesis, particularly as a transmetalation agent in cross-coupling reactions. This document summarizes its key spectroscopic features (NMR and IR), provides detailed experimental protocols for its synthesis and characterization, and illustrates its role in the Negishi cross-coupling reaction.

Quantitative Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for ZnCl₂-TMEDA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of ZnCl₂-TMEDA were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

| Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) | Assignment |

| ¹H | ~2.7 | -CH ₂- |

| ~2.5 | -N(CH ₃)₂ | |

| ¹³C | ~57 | -C H₂- |

| ~46 | -N(C H₃)₂ |

Table 1: ¹H and ¹³C NMR Chemical Shifts of ZnCl₂-TMEDA in CDCl₃.

Infrared (IR) Spectroscopy

The coordination of N,N,N',N'-tetramethylethylenediamine (TMEDA) to the zinc(II) center, as well as the presence of zinc-chloride bonds, can be identified by characteristic vibrational frequencies in the infrared spectrum.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

| C-H stretch | 2980 - 2850 | Stretching vibrations of methyl and methylene (B1212753) groups in the TMEDA ligand. |

| CH₂ bend | ~1465 | Bending (scissoring) vibration of the methylene groups in the TMEDA ligand. |

| C-N stretch | ~1100 - 1000 | Stretching vibrations of the carbon-nitrogen bonds in the TMEDA ligand. Coordination to the metal center can cause a shift in this band compared to the free ligand. |

| Zn-Cl stretch | ~ 511 | Stretching vibration of the zinc-chloride bond.[1] |

| Zn-N stretch | ~ 400 - 500 | Stretching vibration of the zinc-nitrogen coordinate bond. |

Table 2: Key Infrared Vibrational Frequencies for ZnCl₂-TMEDA.

Experimental Protocols

Synthesis of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II)

The following protocol is adapted from the literature for the synthesis of the crystalline, air-stable ZnCl₂-TMEDA complex.[2]

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous zinc chloride in a minimal amount of anhydrous diethyl ether or THF with stirring.

-

To the stirred solution, add one molar equivalent of N,N,N',N'-tetramethylethylenediamine (TMEDA) dropwise.

-

A white precipitate of the ZnCl₂-TMEDA complex will form upon addition of the TMEDA.

-

Continue stirring the suspension for approximately one hour at room temperature to ensure complete reaction.

-

Collect the white solid by filtration under inert atmosphere.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether or THF to remove any unreacted starting materials.

-

Dry the resulting white crystalline solid under vacuum to yield the pure ZnCl₂-TMEDA complex.

NMR Sample Preparation

Procedure:

-

Dissolve approximately 10-20 mg of the synthesized ZnCl₂-TMEDA complex in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

IR Sample Preparation (KBr Pellet Method)

Procedure:

-

Thoroughly grind a small amount (1-2 mg) of the ZnCl₂-TMEDA complex with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or semi-transparent KBr pellet.

-

Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the ZnCl₂-TMEDA complex.

Spectroscopic Analysis Workflow

This diagram outlines the process for the spectroscopic characterization of the synthesized ZnCl₂-TMEDA complex.

Role in Negishi Cross-Coupling

ZnCl₂-TMEDA is a key reagent in the transmetalation step of the Negishi cross-coupling reaction. The TMEDA ligand enhances the solubility and reactivity of the organozinc species. The following diagram illustrates a simplified catalytic cycle for the Negishi reaction, highlighting the role of the organozinc reagent formed in situ or from a precursor like ZnCl₂-TMEDA.

References

- 1. Zinc Chloride: Time-Dependent Cytotoxicity, Proliferation and Promotion of Glycoprotein Synthesis and Antioxidant Gene Expression in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | C6H16Cl2N2Zn | CID 6096193 - PubChem [pubchem.ncbi.nlm.nih.gov]

The ZnCl₂-TMEDA Adduct: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adduct formed between zinc chloride (ZnCl₂) and N,N,N',N'-tetramethylethylenediamine (TMEDA), denoted as ZnCl₂-TMEDA, has emerged as a versatile and valuable reagent in modern organic synthesis. This technical guide provides an in-depth overview of the discovery and historical context of this adduct. It details the experimental protocols for its preparation and its seminal application in palladium-catalyzed cross-coupling reactions. Furthermore, this document compiles key quantitative data, including physical, spectroscopic, and crystallographic parameters, to serve as a comprehensive resource for researchers. Visual representations of the synthetic pathway and reaction mechanisms are provided to facilitate a deeper understanding of the chemistry involved.

Discovery and Historical Context

The first documented synthesis of the ZnCl₂-TMEDA adduct can be traced back to the work of Richard A. Kjonaas and Ronald K. Hoffer in 1988, as published in The Journal of Organic Chemistry.[1] Their research focused on the 1,4-addition of organozinc reagents to α,β-unsaturated ketones. In the course of their investigations, they prepared a variety of organozinc reagents and their corresponding adducts with chelating agents like TMEDA.

The primary motivation for the synthesis of the ZnCl₂-TMEDA adduct was to create a stable, easy-to-handle source of zinc chloride for the in situ preparation of organozinc reagents. Anhydrous zinc chloride is notoriously hygroscopic and difficult to handle, whereas the TMEDA adduct is a crystalline, air-stable solid.[2] This stability and ease of handling were crucial for achieving reproducible results in their studies of organozinc chemistry. The work by Kjonaas and Hoffer laid the foundation for the broader application of this adduct in organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions where the nature of the organometallic reagent is critical.

Physicochemical and Spectroscopic Data

The ZnCl₂-TMEDA adduct is a white to off-white crystalline solid. A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physical and Chemical Properties of ZnCl₂-TMEDA

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆Cl₂N₂Zn | [2] |

| Molecular Weight | 252.50 g/mol | [2] |

| Melting Point | 176-178 °C | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| Solubility | Soluble in Methanol | [2] |

| CAS Number | 28308-00-1 | [2] |

Table 2: Spectroscopic Data for ZnCl₂-TMEDA

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 2.64 ppm (s, 4H, -CH₂-), δ 2.48 ppm (s, 12H, -N(CH₃)₂) | [3] |

| ¹³C NMR (CDCl₃) | δ 57.5 ppm (-CH₂-), δ 46.5 ppm (-N(CH₃)₂) | [3] |

| FTIR (ATR) | Key peaks correspond to C-H stretching and bending, and Zn-N and Zn-Cl vibrations. | [4][5][6] |

Experimental Protocols

Synthesis of the ZnCl₂-TMEDA Adduct

The following protocol is adapted from the seminal 1988 publication by Kjonaas and Hoffer.[1]

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Diethyl Ether (Et₂O)

-

Schlenk flask or similar apparatus for reactions under inert atmosphere

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of TMEDA (1 equivalent) in anhydrous diethyl ether is prepared in a Schlenk flask.

-

To this solution, solid anhydrous zinc chloride (1 equivalent) is added in portions with vigorous stirring.

-

The reaction is exothermic, and a white precipitate of the ZnCl₂-TMEDA adduct will form.

-

The mixture is stirred at room temperature for 1-2 hours to ensure complete reaction.

-

The white solid is collected by filtration under inert atmosphere, washed with a small amount of anhydrous diethyl ether, and dried under vacuum.

Application in Negishi Cross-Coupling

The ZnCl₂-TMEDA adduct is a convenient precursor for the in situ generation of organozinc reagents for Negishi cross-coupling reactions.

Materials:

-

Aryl or vinyl halide (e.g., Ar-Br)

-

Organolithium or Grignard reagent (e.g., n-BuLi)

-

ZnCl₂-TMEDA adduct

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line and syringe techniques

Procedure:

-

In a Schlenk flask under an inert atmosphere, the aryl or vinyl halide is dissolved in anhydrous THF.

-

The solution is cooled to -78 °C, and the organolithium reagent is added dropwise to perform a lithium-halogen exchange, generating the aryllithium species.

-

A solution of the ZnCl₂-TMEDA adduct in anhydrous THF is then added to the aryllithium solution at -78 °C. This transmetalation step forms the desired organozinc reagent.

-

The reaction mixture is allowed to warm to room temperature.

-

The palladium catalyst is added, followed by the coupling partner (e.g., another aryl halide).

-

The reaction is stirred at room temperature or heated as required until completion, monitored by techniques such as TLC or GC.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent.

Signaling Pathways and Logical Relationships

The role of the ZnCl₂-TMEDA adduct in the Negishi coupling is to serve as a precursor to the active organozinc nucleophile. The TMEDA ligand plays a crucial role in solubilizing the zinc salt in organic solvents and in some cases can influence the reactivity of the resulting organozinc species.

References

The Role of TMEDA in the Stabilization of Zinc Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc chloride (ZnCl₂), a versatile Lewis acid, finds extensive application in organic synthesis, including in methodologies relevant to drug development. However, its hygroscopic nature and the exothermic dissolution in common organic solvents present significant handling challenges. The formation of a stable complex with N,N,N',N'-tetramethylethylenediamine (TMEDA) offers a practical solution to these issues. This technical guide provides an in-depth analysis of the role of TMEDA in stabilizing zinc chloride, detailing the synthesis, properties, and applications of the resulting dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) complex, hereafter referred to as ZnCl₂-TMEDA.

Core Concept: Chelation and Stabilization

TMEDA is a bidentate ligand, meaning it can bind to a metal center through two donor atoms, in this case, the two nitrogen atoms. The formation of the ZnCl₂-TMEDA complex is a classic example of chelation, where the TMEDA molecule wraps around the zinc ion to form a stable, five-membered ring structure. This chelation significantly alters the properties of the zinc center.

The stabilization imparted by TMEDA can be attributed to several factors:

-

Formation of a Stable Coordination Complex: The formation of the Zn-N coordinate bonds is an enthalpically favorable process, leading to a thermodynamically stable complex. This reduces the lability of the zinc ion.

-

Steric Shielding: The methyl groups on the nitrogen atoms of TMEDA provide steric bulk around the zinc center, hindering the approach of water molecules and other nucleophiles that could lead to decomposition or unwanted side reactions.

-

Increased Lipophilicity: The hydrocarbon backbone of TMEDA increases the overall lipophilicity of the complex, enhancing its solubility in organic solvents compared to the more salt-like ZnCl₂.

-

Creation of a Non-Hygroscopic Solid: The resulting crystalline ZnCl₂-TMEDA complex is air-stable and non-hygroscopic, making it significantly easier to handle, weigh, and store than anhydrous zinc chloride.

Synthesis and Characterization of the ZnCl₂-TMEDA Complex

The ZnCl₂-TMEDA complex is a white to off-white crystalline solid with a melting point in the range of 176-179 °C. It is recognized as a versatile catalyst in organic synthesis and is used in coordination chemistry studies.[1]

Experimental Protocol: Synthesis of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II)

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF) or other suitable anhydrous, non-coordinating solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, a solution of anhydrous zinc chloride in a minimal amount of anhydrous THF is prepared in a Schlenk flask. Caution: The dissolution of ZnCl₂ in THF is exothermic.

-

To this stirred solution, one molar equivalent of N,N,N',N'-tetramethylethylenediamine (TMEDA) is added dropwise at room temperature.

-

Upon addition of TMEDA, a white precipitate of the ZnCl₂-TMEDA complex typically forms.

-

The mixture is stirred for a period of time (e.g., 1-2 hours) to ensure complete reaction.

-

The solid product is isolated by filtration under inert atmosphere, washed with a small amount of the anhydrous solvent to remove any unreacted starting materials, and dried under vacuum.

Logical Workflow for Synthesis:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the complex can be monitored by ¹H and ¹³C NMR spectroscopy. Upon coordination to the zinc center, the chemical shifts of the protons and carbons of the TMEDA ligand are expected to shift downfield due to the electron-withdrawing effect of the metal ion.

¹H and ¹³C NMR Data for Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) in CDCl₃: [2]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.7 | s | -CH₂- |

| ¹H | ~2.5 | s | -N(CH₃)₂ |

| ¹³C | ~58 | - | -CH₂- |

| ¹³C | ~47 | - | -N(CH₃)₂ |

Infrared (IR) Spectroscopy: While specific IR data for the isolated complex is not readily available in the searched literature, changes in the vibrational frequencies of the C-N and C-H bonds of TMEDA upon coordination are expected. A shift in these bands to higher or lower frequencies would indicate the formation of the coordinate bond with zinc.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆Cl₂N₂Zn | [3][4] |

| Molecular Weight | 252.50 g/mol | [3][4] |

| CAS Number | 28308-00-1 | [3][4] |

| Melting Point | 176-179 °C | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| ¹H NMR (-CH₂-) | ~2.7 ppm (in CDCl₃) | [2] |

| ¹H NMR (-N(CH₃)₂) | ~2.5 ppm (in CDCl₃) | [2] |

| ¹³C NMR (-CH₂-) | ~58 ppm (in CDCl₃) | [2] |

| ¹³C NMR (-N(CH₃)₂) | ~47 ppm (in CDCl₃) | [2] |

Role in Enhancing Reactivity and Selectivity in Organic Synthesis

The stabilization of zinc chloride by TMEDA not only improves its handling but also modulates its reactivity, making it a valuable reagent in various organic transformations, particularly in the formation of organozinc species.

Preparation of Organozinc Reagents

The ZnCl₂-TMEDA complex is a convenient and reliable precursor for the generation of organozinc reagents, such as in the preparation of trialkylzinclithium.

Experimental Protocol: Synthesis of a Trialkylzinclithium Reagent This is a generalized procedure based on literature descriptions for the use of the ZnCl₂-TMEDA complex.

Materials:

-

ZnCl₂-TMEDA complex

-

Alkyllithium reagent (e.g., n-butyllithium) in a suitable solvent (e.g., hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, the ZnCl₂-TMEDA complex is suspended in anhydrous THF in a Schlenk flask at 0 °C.

-

Three equivalents of the alkyllithium reagent are added dropwise to the stirred suspension.

-

The reaction mixture is typically stirred at 0 °C for a specified period to ensure the complete formation of the trialkylzinclithium reagent, which can then be used in subsequent reactions.

Reaction Pathway for Trialkylzinclithium Formation:

References

Navigating the Solubility Landscape of ZnCl2-TMEDA: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the solubility profile of the zinc chloride-tetramethylethylenediamine (ZnCl₂-TMEDA) complex in common organic solvents has been compiled for researchers, scientists, and professionals in drug development. This document addresses a critical knowledge gap by providing a consolidated overview of solubility characteristics, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

The ZnCl₂-TMEDA complex, a more stable and less hygroscopic alternative to zinc chloride, is a versatile reagent in organic synthesis.[1] Its solubility in organic solvents is a crucial parameter for its effective use in various reactions.[2] This guide offers a central resource for understanding and predicting its behavior in different solvent systems.

Core Findings on the Solubility of ZnCl₂-TMEDA

Table 1: Solubility Profile of ZnCl₂-TMEDA in Common Organic Solvents

| Solvent | Chemical Formula | Qualitative Solubility | Notes |

| Methanol | CH₃OH | Soluble | Explicitly mentioned as a solvent in which ZnCl₂-TMEDA dissolves.[3] |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Operationally Soluble | Frequently used as a solvent for reactions involving ZnCl₂-TMEDA, indicating sufficient solubility for synthetic applications.[4][6] |

| Dichloromethane (B109758) (CH₂Cl₂) | CH₂Cl₂ | Operationally Soluble | Used as an extraction and purification solvent in reactions with ZnCl₂-TMEDA, suggesting solubility.[4][5] |

| Acetonitrile | CH₃CN | Data Not Available | - |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data Not Available | - |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data Not Available | - |

| Ethanol | C₂H₅OH | Data Not Available | While ZnCl₂ is highly soluble in ethanol, data for the TMEDA complex is not specified.[7] |

| Acetone | (CH₃)₂CO | Data Not Available | While ZnCl₂ is soluble in acetone, data for the TMEDA complex is not specified.[7] |

| Water | H₂O | Sparingly Soluble / Insoluble | Generally considered insoluble in aqueous solutions. |

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data, the following detailed methodology, adapted from the widely accepted "shake-flask" method, is recommended. This protocol is suitable for determining the solubility of metal complexes like ZnCl₂-TMEDA. Given that the complex is air-stable, standard laboratory procedures can be followed, though working under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent any potential for hydrolysis from atmospheric moisture, especially when using anhydrous solvents.[8][9][10]

Objective: To determine the equilibrium solubility of ZnCl₂-TMEDA in a given organic solvent at a specific temperature.

Materials:

-

ZnCl₂-TMEDA complex (solid)

-

Anhydrous organic solvent of interest

-

Scintillation vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-OES)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid ZnCl₂-TMEDA to a pre-weighed vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved. b. Record the initial mass of the complex. c. Add a known volume or mass of the chosen organic solvent to the vial. d. Securely seal the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a constant temperature bath set to the desired experimental temperature. b. Stir the suspension vigorously using a magnetic stirrer to facilitate the dissolution process. c. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.[11] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Sample Collection and Preparation: a. After equilibration, cease stirring and allow the excess solid to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, pre-weighed container to remove any undissolved solids. This step is critical to prevent overestimation of solubility. d. Record the mass or volume of the collected filtrate.

-

Quantification: a. The concentration of ZnCl₂-TMEDA in the filtrate can be determined using a suitable analytical technique. i. UV-Vis Spectroscopy: If the complex has a chromophore, a calibration curve can be prepared from solutions of known concentrations to determine the concentration of the saturated solution.[12] ii. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for determining the concentration of zinc in the solution. The solution may need to be digested in an appropriate acid before analysis. b. Prepare a series of standard solutions of ZnCl₂-TMEDA of known concentrations in the same solvent. c. Generate a calibration curve by measuring the analytical response of the standards. d. Measure the response of the filtered, saturated sample (potentially after appropriate dilution) and determine its concentration from the calibration curve.

-

Calculation of Solubility: a. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), based on the determined concentration and the volume of the solvent.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of ZnCl₂-TMEDA is depicted in the following diagram:

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 2. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 3. DICHLORO(N,N,N',N'-TETRAMETHYLETHYLENEDIAMINE)ZINC Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) | 28308-00-1 | TCI AMERICA [tcichemicals.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. vinipul.com [vinipul.com]

- 8. molan.wdfiles.com [molan.wdfiles.com]

- 9. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide on the Thermochemical Properties of the ZnCl2-TMEDA Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermochemical Data

Quantitative thermochemical data for the ZnCl2-TMEDA complex has not been extensively reported. However, the properties of anhydrous ZnCl2 provide a critical baseline for understanding the energetic landscape of the complex. The formation of the this compound complex from its constituents is an exothermic process, which will result in a lower enthalpy of formation for the complex compared to the sum of its individual components.

Thermochemical Properties of Anhydrous Zinc Chloride (ZnCl2)

The following table summarizes the key thermochemical parameters for solid, anhydrous ZnCl2 at standard conditions (298.15 K and 1 bar).

| Thermochemical Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | -415.05[1][2] | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -369.4[1][2] | kJ/mol |

| Standard Molar Entropy (S°) | 111.5[2][3][4][5][6] | J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (Cp) | 71.33[1][2] | J/(mol·K) |

Thermal Analysis Data for Anhydrous Zinc Chloride (ZnCl2)

Thermal analysis provides insight into the stability and decomposition of materials as a function of temperature.

| Thermal Analysis Technique | Observation | Temperature (°C) | Enthalpy Change (ΔH) |

| Differential Scanning Calorimetry (DSC) | Endothermic event (fusion/melting) | 308.10[7][8][9] | 28.52 J/g[7][8][9] |

| Exothermic event (decomposition) | 449.32[7][8][9] | 66.10 J/g[7][8][9] | |

| Thermogravimetric Analysis (TGA) | Onset of major weight loss | 309.30[7][9] | - |

| Temperature of maximum weight loss (Tmax) | 508.21[7][8][9] | - | |

| End of major weight loss | 564.00[7][9] | - |

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible thermochemical characterization of the this compound complex.

Synthesis of the this compound Complex

A representative protocol for the in-situ formation of the this compound complex for use in a subsequent reaction is described below. For isolation and purification of the complex, standard crystallization techniques would follow.

Materials:

-

Anhydrous Zinc Chloride (ZnCl2)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, add anhydrous ZnCl2 to a flame-dried reaction vessel.

-

Add anhydrous THF to dissolve the ZnCl2. Note that this process can be exothermic.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TMEDA dropwise to the stirred solution of ZnCl2 in THF.

-

Allow the mixture to stir at 0 °C for 1 hour to ensure complete complex formation.

-

The resulting solution/slurry of the this compound complex is then ready for use in subsequent reactions or for isolation.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure changes in heat flow associated with thermal transitions in a material as a function of temperature.

Instrument: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 5-10 mg of the solid this compound complex into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed aluminum pan is to be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a constant rate of 10 °C/min under a continuous nitrogen purge (50 mL/min) up to a final temperature of 600 °C.

-

Record the heat flow as a function of temperature. The resulting thermogram is analyzed to determine the temperatures and enthalpy changes of any thermal events such as melting, crystallization, and decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles.

Instrument: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh 10-15 mg of the this compound complex onto a platinum TGA pan.

-

Place the pan into the TGA furnace.

-

Heat the sample from room temperature (e.g., 30 °C) to 900 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50-100 mL/min throughout the experiment.

-

Record the sample mass as a function of temperature. The resulting TGA curve and its derivative (DTG) are analyzed to identify the onset of decomposition, temperatures of maximum mass loss, and the residual mass.

Visualizations

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent thermochemical analysis of the this compound complex.

Caption: Workflow for the synthesis and thermochemical characterization of the this compound complex.

Concluding Remarks

This technical guide provides a foundational understanding of the thermochemical properties of the this compound complex, primarily through the lens of its well-characterized precursor, ZnCl2. The provided experimental protocols for synthesis, DSC, and TGA offer a clear roadmap for researchers to determine the specific thermochemical parameters of the complex. It is anticipated that the formation of the complex with TMEDA will enhance the thermal stability of the zinc center to some extent, likely shifting the decomposition onset to a higher temperature compared to hydrated forms of zinc chloride, though this would be lower than the decomposition of anhydrous ZnCl2. The experimental determination of these properties is a critical next step for a more complete understanding and will be invaluable for the application of this complex in drug development and other sensitive applications where thermal stability is paramount.

References

- 1. you-iggy.com [you-iggy.com]

- 2. zinc chloride [chemister.ru]

- 3. Answered: the standard molar entropy of zinc chloride is 111.5 J/*K. what is the entropy of 17.35 g ZnCl2, in J/K? include Units and correct sig figs | bartleby [bartleby.com]

- 4. Solved The standard molar entropy of zinc chloride (ZnCl2) | Chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 7. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jpionline.org [jpionline.org]

Methodological & Application

Application Notes and Protocols for ZnCl₂-TMEDA Catalyzed Negishi Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Zinc Chloride-Tetramethylethylenediamine (ZnCl₂-TMEDA) catalyzed Negishi cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds in organic synthesis. The use of the ZnCl₂-TMEDA complex offers significant advantages, including the stabilization of organozinc reagents and improved reaction yields and stereoselectivity.

Introduction

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. It is a versatile and widely used method in the construction of complex organic molecules, including pharmaceuticals and natural products. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to play a crucial role in the efficiency of the Negishi coupling. TMEDA can coordinate to the zinc center, forming a stable complex that enhances the solubility and reactivity of the organozinc reagent. This stabilization is particularly beneficial when preparing and using otherwise unstable organozinc species.[1][2] Furthermore, TMEDA has been demonstrated to be critical in maintaining the stereochemical integrity of substrates, such as vinyl halides, during the coupling process, leading to higher product yields and selectivity.[3][4]

Data Presentation

The following tables summarize the quantitative data for ZnCl₂-TMEDA catalyzed Negishi coupling reactions with various organic halides.

Table 1: Negishi Coupling of a 2,2-Difluorovinyl Zinc-TMEDA Complex with Aryl Halides [5]

| Entry | Aryl Halide (ArX) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd₂(dba)₃ (2.5), P(2-furyl)₃ (10) | THF | rt | 4 | 91 |

| 2 | 4-Iodotoluene | Pd₂(dba)₃ (2.5), P(2-furyl)₃ (10) | THF | rt | 4 | 89 |

| 3 | 1-Iodonaphthalene | Pd₂(dba)₃ (2.5), P(2-furyl)₃ (10) | THF | rt | 4 | 85 |

| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5), P(2-furyl)₃ (10) | THF | 55 | 4 | 88 |

| 5 | 4-Chlorobenzaldehyde | PEPPSI-IPr (5.0) | THF | 60 | 6 | 78 |

Table 2: Influence of TMEDA on the Negishi Coupling of (Z)-1-Iodooct-1-ene with Phenethylzinc Iodide [3][4]

| Entry | Catalyst (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) (Z/E ratio) |

| 1 | Pd(PPh₃)₄ (2) | None | THF | rt | 24 | 45 (>99:1) |

| 2 | PdCl₂(PPh₃)₂ (2) | None | THF | rt | 24 | 38 (>99:1) |

| 3 | PdCl₂(PPh₃)₂ (2) | TMEDA (1.1) | THF | rt | 24 | 85 (>99:1) |

| 4 | PdCl₂(PPh₃)₂ (1) | TMEDA (1.1) | THF | 60 | 3 | 95 (>99:1) |

Table 3: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Halides [6][7][8][9]

| Entry | Alkyl Halide | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | i-PrBr | 2-Bromotoluene | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 12 | 92 |

| 2 | i-PrBr | 4-Bromoacetophenone | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 12 | 95 |

| 3 | i-PrBr | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | CPhos (4) | THF/Toluene | rt | 12 | 88 |

| 4 | Cyclohexyl-Br | 2-Bromoanisole | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 12 | 85 |

Experimental Protocols

This section provides a general protocol for the in-situ preparation of an organozinc reagent using a ZnCl₂-TMEDA complex, followed by a palladium-catalyzed Negishi cross-coupling reaction.

Materials:

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Organolithium or Grignard reagent (e.g., n-BuLi, PhMgBr)

-

Organic halide (R-X) for organozinc formation

-

Aryl or vinyl halide/triflate (Ar-X)

-

ZnCl₂-TMEDA complex or ZnCl₂ and TMEDA separately

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃)

-

Phosphine ligand (if required, e.g., P(2-furyl)₃, SPhos, CPhos)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, syringes, and stirring equipment

Procedure:

Part 1: In-situ Preparation of the Organozinc-TMEDA Reagent

-

Preparation of the ZnCl₂-TMEDA Complex (if not using pre-formed complex): In a dry, inert atmosphere glovebox or Schlenk line, add anhydrous ZnCl₂ (1.0 equiv) and TMEDA (1.0 equiv) to a flame-dried flask equipped with a magnetic stir bar. Add anhydrous THF and stir at room temperature until a clear solution is formed.

-

Formation of the Organozinc Reagent:

-

From an Organolithium Reagent: To a solution of the organic halide (R-X, 1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add the organolithium reagent (e.g., n-BuLi, 1.0 equiv) dropwise. Stir the mixture for the appropriate time to ensure complete metal-halogen exchange. To this solution, add the pre-formed ZnCl₂-TMEDA solution (1.0 equiv) in THF dropwise at -78 °C. Allow the reaction mixture to slowly warm to 0 °C or room temperature and stir for 1-2 hours.

-

From a Grignard Reagent: Prepare the Grignard reagent (R-MgX) from the corresponding organic halide and magnesium turnings in anhydrous THF. To a solution of the ZnCl₂-TMEDA complex (1.0 equiv) in THF, add the Grignard reagent solution (1.0 equiv) dropwise at 0 °C. Stir the mixture at room temperature for 1-2 hours.

-

Part 2: Negishi Cross-Coupling Reaction

-

To the freshly prepared organozinc-TMEDA reagent solution, add the aryl or vinyl halide/triflate (Ar-X, 1.0-1.2 equiv).

-

In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand in anhydrous THF.

-

Add the catalyst solution to the reaction mixture under an inert atmosphere.

-

Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the ZnCl₂-TMEDA catalyzed Negishi coupling.

Figure 1. Experimental workflow for the ZnCl₂-TMEDA catalyzed Negishi coupling.

References

- 1. Evidence for the role of tetramethylethylenediamine in aqueous Negishi cross-coupling: synthesis of nonproteinogenic phenylalanine derivatives on water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for the Role of Tetramethylethylenediamine in Aqueous Negishi Cross-Coupling: Synthesis of Nonproteinogenic Phenylalanine Derivatives on Water | Dutch Institute for Fundamental Energy Research [differ.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]

- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Role of ZnCl₂-TMEDA in the Facile Preparation of Organozinc Reagents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The preparation of functionalized organozinc reagents is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for drug discovery and development. While various methods exist for their synthesis, the use of the zinc chloride-tetramethylethylenediamine (ZnCl₂-TMEDA) complex offers a convenient and effective route, particularly in the context of transmetalation reactions. This document provides detailed application notes and experimental protocols for the preparation of organozinc reagents utilizing the ZnCl₂-TMEDA complex, summarizing key quantitative data and visualizing the experimental workflows.

Application Notes

Organozinc reagents are prized for their high functional group tolerance compared to more reactive organometallic counterparts like Grignard or organolithium reagents. The coordination of the bidentate ligand TMEDA to the zinc center modulates its reactivity and solubility, facilitating controlled and efficient transformations. The ZnCl₂-TMEDA complex is particularly valuable as a zinc source in transmetalation reactions, where a pre-formed organolithium or Grignard reagent transfers its organic moiety to the zinc center. This approach allows for the generation of a variety of organozinc species, including those that may be difficult to access through direct oxidative insertion of zinc metal.

Key applications of the ZnCl₂-TMEDA system include:

-

Preparation of Aryl- and Heteroarylzinc Reagents: This method is well-suited for the synthesis of functionalized aromatic and heterocyclic zinc reagents, which are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.

-

Generation of Vinylzinc Reagents: The protocol has been successfully applied to the synthesis of specialized vinylzinc reagents, such as 2,2-difluorovinylzinc chloride, which are precursors to fluorinated organic molecules of medicinal interest.

-

Formation of Zincate Complexes: The ZnCl₂-TMEDA complex can react with Grignard reagents to form magnesium triorganozincates, which exhibit unique reactivity profiles in conjugate addition reactions.

The primary advantages of using the ZnCl₂-TMEDA complex in these contexts are the mild reaction conditions, good yields, and the ability to tolerate a range of functional groups.

Experimental Protocols

Protocol 1: Preparation of the ZnCl₂-TMEDA Complex

This protocol describes the synthesis of the ZnCl₂-TMEDA complex, a necessary precursor for the subsequent preparation of organozinc reagents.

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a saturated solution of anhydrous ZnCl₂ in anhydrous THF.

-

To this solution, add TMEDA (1.0 equivalent) dropwise with stirring at room temperature.

-

Allow the mixture to stand for several hours at room temperature, during which time crude crystals of the ZnCl₂-TMEDA complex will precipitate.

-

Collect the crystals by filtration and recrystallize them from anhydrous THF to obtain the purified ZnCl₂-TMEDA complex.

Protocol 2: Preparation of an Arylzinc Reagent via Transmetalation from an Organolithium Species[1]

This protocol details the synthesis of 2-chloro-6-(3,4-ethylenedioxy-2-thienyl)pyridine via a lithiation-zincation sequence.

Materials:

-